(1S)-1-(1H-benzimidazol-2-yl)ethanol synthesis and characterization
(1S)-1-(1H-benzimidazol-2-yl)ethanol synthesis and characterization
Technical Whitepaper: Asymmetric Synthesis & Characterization of (1S)-1-(1H-benzimidazol-2-yl)ethanol
Executive Summary & Strategic Importance
(1S)-1-(1H-benzimidazol-2-yl)ethanol (CAS: 192316-22-6) is a high-value chiral heterocycle. It serves as a critical pharmacophore in the development of inhibitors for targets such as ferroportin, various kinases, and as a ligand in asymmetric catalysis.
The benzimidazole moiety acts as a bioisostere for purines and indoles, while the C2-chiral hydroxyethyl group provides a specific handle for hydrogen bonding and enantioselective pocket engagement.
Critical Challenge: The primary synthetic challenge is establishing the (S)-configuration at the exocyclic carbon with high enantiomeric excess (ee >99%). Classical Phillips condensation often leads to racemization due to the harsh acidic conditions required to close the imidazole ring. Therefore, this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction over chiral pool methods.
Retrosynthetic Analysis & Pathway Logic
To ensure high optical purity, we disconnect the target molecule to the prochiral ketone, 1-(1H-benzimidazol-2-yl)ethanone . This allows the stereocenter to be set under mild, controlled catalytic conditions rather than relying on the survival of chirality from starting materials like L-lactic acid.
Figure 1: Retrosynthetic strategy highlighting the preferred reduction pathway (Blue) versus the risky chiral pool pathway (Red).
Precursor Synthesis: 1-(1H-benzimidazol-2-yl)ethanone
Before asymmetric induction, the prochiral ketone must be synthesized.
Protocol:
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Condensation: React o-phenylenediamine (1.0 eq) with lactic acid (1.1 eq) in 4N HCl under reflux (100°C) for 4–6 hours. This yields racemic 1-(1H-benzimidazol-2-yl)ethanol.
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Oxidation: Dissolve the racemic alcohol in dilute H₂SO₄. Add K₂Cr₂O₇ (0.6 eq) portion-wise. Stir at ambient temperature for 2 hours.
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Workup (Critical): Neutralize carefully with aqueous NH₃ to pH 5.5–6.0. Note: Exceeding pH 7.0 increases solubility of the product in water, leading to yield loss.[1]
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Purification: Recrystallize from ethanol/water to obtain the ketone as a light yellow solid.
Route A: Asymmetric Transfer Hydrogenation (Noyori ATH)
This is the most scalable chemical method. It utilizes a Ruthenium-arene catalyst with a chiral diamine ligand.[2]
Mechanism: Metal-ligand bifunctional catalysis where the hydride is transferred from the metal and the proton from the amine ligand simultaneously.
Causality: The (S,S)-TsDPEN ligand typically directs the hydride attack to the Si-face of the ketone (assuming standard CIP priorities where O=1, Benzimidazole=2, Me=3), yielding the (S)-alcohol .
Experimental Protocol
| Component | Reagent/Condition | Role |
| Substrate | 1-(1H-benzimidazol-2-yl)ethanone | Prochiral Acceptor |
| Catalyst | RuCl | Chiral Inducer |
| H-Source | Formic Acid / Triethylamine (5:2 azeotrope) | Hydrogen Donor |
| Solvent | DMF or CH₂Cl₂ | Medium (Solubility is key) |
Step-by-Step:
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Catalyst Prep: In a glovebox or under Argon, charge a flask with RuCl (0.5 mol%).
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Solvation: Dissolve the ketone substrate (1.0 eq) in degassed DMF (concentration ~0.5 M). Benzimidazoles have poor solubility in pure isopropanol, making DMF/TEAF preferred.
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Initiation: Add the Formic Acid/Triethylamine (TEAF) mixture (5 eq of formate) dropwise at 0°C.
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Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[3]
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Quench: Pour mixture into ice water. The product often precipitates.
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Extraction: If no precipitate, extract with EtOAc (3x). Wash organic layer with sat. NaHCO₃ (to remove formic acid) and brine.
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Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient).
Expected Yield: 85–95% Expected ee: >96%
Route B: Biocatalytic Reduction (Green Chemistry)
For pharmaceutical applications requiring >99% ee and minimal metal residue, biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is superior.
Enzyme Selection:
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Candida parapsilosis ATCC 7330 (Whole cell or lysate).
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Commercial KRED screening kits (e.g., Codexis or Daicel) looking for "anti-Prelog" selectivity if standard enzymes yield (R).
Experimental Protocol
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Buffer: Prepare 100 mM Phosphate buffer (pH 7.0).
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Cofactor Mix: Add NADP+ (1.0 mM) and Glucose (1.5 eq) + Glucose Dehydrogenase (GDH) for cofactor recycling.
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Substrate: Dissolve ketone in DMSO (5% v/v final concentration) and add to buffer.
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Enzyme: Add KRED enzyme powder (10–20 mg/mmol substrate).
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Incubation: Shake at 30°C, 180 rpm for 24 hours.
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Workup: Centrifuge to remove cells/protein. Extract supernatant with EtOAc.
Figure 2: Biocatalytic cycle utilizing cofactor recycling for economic viability.
Characterization & Quality Control
Validation of the (S)-configuration is critical. The literature indicates that for 1-(1H-benzimidazol-2-yl)ethanol, the (S)-enantiomer is levorotatory (-) .
A. Chiral HPLC Method
This is the "Truth" metric for enantiomeric excess.[4]
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Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
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Mobile Phase: n-Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA).
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Note: DEA is mandatory to suppress tailing caused by the basic benzimidazole nitrogen.
-
-
Flow Rate: 0.8 mL/min.
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Detection: UV @ 254 nm.
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Temperature: 25°C.
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Retention Times (Approx):
-
(R)-Enantiomer: ~8–10 min
-
(S)-Enantiomer: ~12–15 min
-
(Always run a racemic standard first to confirm elution order).
-
B. Optical Rotation
-
Specific Rotation:
to (c = 1.0, MeOH). -
Reference: Synthetic (S)-isomer derived from L-lactic acid is (-).
C. NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 12.30 (br s, 1H, NH), 7.50 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 5.60 (d, 1H, OH), 4.90 (m, 1H, CH), 1.48 (d, 3H, CH₃).
-
Diagnostic: The quartet/multiplet at 4.90 ppm and doublet at 1.48 ppm confirm the ethyl side chain.
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Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion (ATH) | Catalyst poisoning by basic Nitrogen. | Ensure substrate is clean. Increase H-donor concentration. Use HCl salt of substrate (with extra base) to ensure purity. |
| Low Solubility | Benzimidazole aggregation. | Switch solvent to DMF or use a cosolvent (THF/MeOH). Avoid pure non-polar solvents. |
| Racemization | Acidic workup or high heat. | Keep workup pH neutral (7-8). Do not heat product >60°C in acidic solution. |
| Tailing on HPLC | Interaction with silanols. | Add 0.1% Diethylamine or Triethylamine to the mobile phase. |
References
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Xia, R., & Xu, H. J. (2008).[5][6] Crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1121. Link
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Xia, R. (2009).[6] (S)-1-(1-Ferrocenylmethyl-1H-benzimidazol-2-yl)ethanol monohydrate.[6] Acta Crystallographica Section E, 65(7), m823-m824. (Establishes L-lactate synthesis yields (-)-isomer). Link
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research, 30(2), 97–102. Link
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Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. (Protocol basis for heteroaromatic ketones). Link
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PubChem Compound Summary. (1S)-1-(1H-benzimidazol-2-yl)ethanol.[8] CID 729391. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. kanto.co.jp [kanto.co.jp]
- 8. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- | C9H10N2O | CID 729391 - PubChem [pubchem.ncbi.nlm.nih.gov]
